REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH2:5]Cl)=[O:4].[NH:7]1[CH:11]=[N:10][CH:9]=[N:8]1>>[N:7]1([CH2:2][C:3](=[O:4])[CH2:5][N:7]2[CH:11]=[N:10][CH:9]=[N:8]2)[CH:11]=[N:10][CH:9]=[N:8]1
|
Name
|
020 A1
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)CC(CN1N=CN=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |